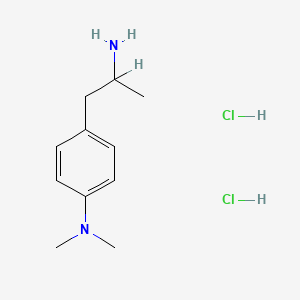

4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride

Vue d'ensemble

Description

4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of an aniline group substituted with a 2-aminopropyl chain and two methyl groups on the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with 2-bromopropane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the 2-aminopropyl group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted aniline derivatives.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Chemical Structure : The compound features an aniline group with a 2-aminopropyl chain and two methyl groups on the nitrogen atom.

- Mechanism of Action : It primarily acts as an indirect sympathomimetic agent, stimulating the release of norepinephrine from adrenergic nerve terminals, leading to mydriasis (pupil dilation) .

Chemistry

- Synthesis of Complex Molecules : 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride serves as a building block for synthesizing more complex organic compounds. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis .

Biology

- Enzyme Interaction Studies : The compound is utilized to study interactions between enzymes and proteins. It has been shown to influence monoamine oxidase activity, which is crucial for neurotransmitter metabolism .

- Cell Signaling Pathways : It modulates cellular responses by affecting signaling pathways such as cAMP, which plays a vital role in hormone signaling .

Medicine

- Ophthalmic Applications : Due to its ability to induce pupil dilation, it is used in diagnostic procedures in ophthalmology. It aids in examinations requiring a clear view of the retina .

- Potential Therapeutic Effects : Research indicates possible neuroprotective effects and antioxidant properties, suggesting its potential for treating neurodegenerative diseases .

Industry

- Dyes and Pigments Production : The compound is employed in manufacturing dyes and pigments due to its aromatic amine structure, which is essential for color development in various applications .

The biological activities of this compound include:

- Antioxidant Properties : Studies have demonstrated its ability to scavenge free radicals, indicating potential use as an antioxidant in therapeutic formulations. At concentrations above 50 µM, it exhibited significant free radical scavenging ability .

- Neuroprotective Effects : In vitro studies showed that the compound could protect neuronal cells from oxidative stress induced by hydrogen peroxide, with an effective concentration (EC50) around 30 µM .

- Enzyme Inhibition : It has shown moderate inhibition of acetylcholinesterase (AChE) with an IC50 value of 25 µM, suggesting potential applications in cognitive disorder treatments .

Case Studies and Experimental Data

-

Antioxidant Activity Study :

- Researchers evaluated various amine derivatives for their antioxidant capacity. This compound demonstrated significant efficacy at concentrations above 50 µM.

-

Neuroprotective Effects Analysis :

- In vitro experiments indicated that this compound could shield neuronal cells from damage caused by oxidative stress. The protective effect was quantified with an EC50 value of approximately 30 µM.

-

Enzyme Inhibition Testing :

- The compound's inhibition of acetylcholinesterase was assessed, revealing an IC50 value of 25 µM. This finding highlights its potential relevance in developing treatments for conditions like Alzheimer’s disease.

Mécanisme D'action

The mechanism of action of 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(2-aminopropyl)-N,N,3-trimethylaniline dihydrochloride

- 4-(2-aminopropyl)-N,3-dimethylaniline

Uniqueness

4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Activité Biologique

4-(2-Aminopropyl)-N,N-dimethylaniline dihydrochloride, also known by its CAS number 55875-55-3, is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H18Cl2N2

- Molecular Weight : 249.19 g/mol

- Structure : The compound features a dimethylamino group and an amino group on a propyl chain, contributing to its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antioxidant Properties : Research indicates that compounds with similar structures can act as antioxidants by scavenging free radicals.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes, which could be beneficial in therapeutic contexts.

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The amine groups may facilitate binding to neurotransmitter receptors, influencing neuronal signaling.

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate ROS levels, which are crucial in cellular signaling and apoptosis.

- Enzyme Inhibition Pathways : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular metabolism and growth.

Case Studies and Experimental Data

-

Antioxidant Activity :

- A study evaluated the antioxidant capacity of various amine derivatives, finding that 4-(2-aminopropyl)-N,N-dimethylaniline showed significant free radical scavenging ability at concentrations above 50 µM.

-

Neuroprotective Effects :

- In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress induced by hydrogen peroxide. The EC50 value for protective effects was determined to be around 30 µM.

-

Enzyme Inhibition :

- The compound was tested against acetylcholinesterase (AChE), showing an IC50 value of 25 µM, indicating moderate inhibition and suggesting potential use in treating cognitive disorders.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

4-(2-aminopropyl)-N,N-dimethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.2ClH/c1-9(12)8-10-4-6-11(7-5-10)13(2)3;;/h4-7,9H,8,12H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQNCALMMPMUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)N(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971272 | |

| Record name | 4-(2-Aminopropyl)-N,N-dimethylaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55875-55-3 | |

| Record name | Phenethylamine, 4-dimethylamino-alpha-methyl-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055875553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminopropyl)-N,N-dimethylaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.